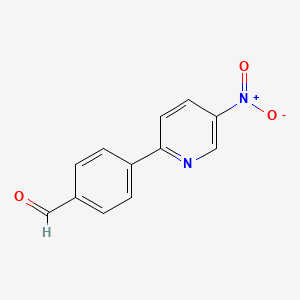

4-(5-Nitropyridin-2-yl)benzaldehyde

概要

説明

4-(5-Nitropyridin-2-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a nitro group attached to the pyridine ring and an aldehyde group attached to the benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 2-chloropyridine to form 5-nitro-2-chloropyridine, which is then subjected to a Suzuki coupling reaction with benzaldehyde to yield the desired product .

Industrial Production Methods: Industrial production of 4-(5-Nitropyridin-2-yl)benzaldehyde often involves large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control using techniques like NMR and HPLC .

化学反応の分析

Types of Reactions: 4-(5-Nitropyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-(5-Carboxypyridin-2-yl)benzaldehyde.

Reduction: 4-(5-Aminopyridin-2-yl)benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(5-Nitropyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 4-(5-Nitropyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

類似化合物との比較

- 4-(5-Aminopyridin-2-yl)benzaldehyde

- 4-(5-Methylpyridin-2-yl)benzaldehyde

- 4-(5-Chloropyridin-2-yl)benzaldehyde

Comparison: 4-(5-Nitropyridin-2-yl)benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, the nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic aromatic substitution reactions. Additionally, the aldehyde group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

生物活性

4-(5-Nitropyridin-2-yl)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by case studies and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H8N2O2

- Molecular Weight : 216.19 g/mol

- CAS Number : 433920-97-9

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitropyridin-2-carboxaldehyde with appropriate reagents under controlled conditions. The synthetic route can be modified to produce derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Neisseria gonorrhoeae. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative therapeutic agent.

Antitubercular Activity

In related studies involving nitroaromatic compounds, derivatives of this compound were evaluated for antitubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited MIC values below 1 µM with low cytotoxicity in VERO cell lines, indicating a favorable selectivity index.

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism.

- Disruption of Cell Wall Synthesis : Its structural features allow it to interfere with the synthesis of bacterial cell walls, leading to cell lysis.

Case Studies and Research Findings

特性

IUPAC Name |

4-(5-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZRDALQHIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377238 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-97-9 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。